molecular formula C22H19FN2O4 B2491050 2-(4-fluorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955639-84-6

2-(4-fluorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2491050
CAS RN: 955639-84-6
M. Wt: 394.402
InChI Key: LEDJOUAWZJJXQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds involves multicomponent reactions, cyclization, and the use of specific reagents to achieve the desired molecular architecture. For example, a study reported the synthesis of tetrahydroquinoline derivatives by condensation reactions, highlighting methods that could be analogous to those used for synthesizing the compound (Dyachenko et al., 2015). Another relevant synthesis method involved the use of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, demonstrating diastereoselective reactions under specific conditions (Kandinska et al., 2006).

Molecular Structure Analysis

Structural determination techniques such as X-ray crystallography and NMR spectroscopy are crucial for understanding the geometric and electronic structure of complex molecules. Studies have elucidated the structure of related compounds, providing insights into their stereochemistry and molecular conformations (Bai et al., 2011). Such analyses are fundamental for predicting the reactivity and interactions of the compound.

Chemical Reactions and Properties

The reactivity of the compound can be inferred from studies on similar molecules, which demonstrate various chemical transformations including cyclization reactions, Pummerer-type cyclizations, and reactions with bases leading to structurally diverse products (Toda et al., 2000), (Sirakanyan et al., 2015). These reactions highlight the chemical versatility and potential applications of the compound.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are essential for their practical application and formulation. For instance, the crystal structure analysis of related compounds can reveal intermolecular interactions and stability factors (Subhadramma et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for determining the compound's behavior in chemical syntheses and its interaction with biological systems. Research into similar compounds' reactivity and stability under different conditions provides valuable insights into these aspects (Govindaraju et al., 2016).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c23-17-4-7-19(8-5-17)29-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-28-20/h1-8,11-12H,9-10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDJOUAWZJJXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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